

Unveiling a Chemical Misnomer: The Case of Azonic Acid in Synthetic Chemistry

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Azonic acid

Cat. No.: B077193

[Get Quote](#)

A comprehensive review of chemical literature and databases reveals a significant discrepancy in the synthetic utility of hydrazoic acid versus the purported "**azonic acid**." While hydrazoic acid stands as a well-established and versatile reagent in organic synthesis, particularly in the realm of drug development, "**azonic acid**" appears to be a misnomer for a synthetically relevant compound, rendering a direct comparative guide unfeasible.

For researchers, scientists, and professionals in drug development, the selection of appropriate reagents is paramount to the success of synthetic routes. This guide sought to provide a detailed comparison of **azonic acid** and hydrazoic acid. However, extensive investigation indicates that "**azonic acid**," as a specific, isolable reagent for the synthetic applications in question, is not described in scientific literature. Chemical databases, such as PubChem, list a compound with the molecular formula H_3NO_3 under the name "**azonic acid**" (also known as dihydroxyazane oxide), but provide only computed theoretical data.^[1] There is a conspicuous absence of experimental data, established synthetic protocols, or any cited use of this compound in practical chemical synthesis.

In contrast, hydrazoic acid (HN_3) is a well-documented and widely utilized, albeit hazardous, chemical reagent.^{[2][3][4]} It is a colorless, volatile, and highly explosive liquid with a pungent odor.^{[2][5][6]} Despite its instability, it plays a crucial role in several important organic transformations.

Hydrazoic Acid: A Profile

Hydrazoic acid is a weak acid that is soluble in water and organic solvents.[\[5\]](#)[\[6\]](#) Its primary utility in synthetic chemistry, particularly in drug development, stems from its role in the introduction of the azide functional group and in rearrangement reactions.

Key Synthetic Applications of Hydrazoic Acid:

- Schmidt Reaction: Hydrazoic acid reacts with carbonyl compounds (aldehydes, ketones, and carboxylic acids) in the presence of a strong acid to yield amines or amides, with the expulsion of nitrogen gas.[\[6\]](#) This reaction is a powerful tool for the synthesis of a wide variety of nitrogen-containing compounds.
- Synthesis of Tetrazoles: It participates in [3+2] cycloaddition reactions with nitriles to form 5-substituted-1H-tetrazoles.[\[5\]](#) Tetrazole moieties are important pharmacophores found in numerous marketed drugs.
- Precursor to Azides: Hydrazoic acid is the parent compound of azide salts, which are themselves important synthetic intermediates.[\[2\]](#)[\[3\]](#)

Safety and Handling:

A critical aspect of working with hydrazoic acid is its extreme toxicity and explosive nature.[\[2\]](#)[\[5\]](#)[\[7\]](#) It is sensitive to shock, heat, and concentration.[\[5\]](#)[\[7\]](#) Due to these hazards, it is often generated *in situ* from the acidification of an azide salt, such as sodium azide, and used in dilute solutions.[\[2\]](#)[\[4\]](#)[\[8\]](#) Modern approaches often utilize continuous-flow reactors to enhance safety when working with this hazardous reagent.[\[5\]](#)

The "Azonic Acid" Enigma

The term "**azonic acid**" does not correspond to a known reagent used in specific synthetic routes in a manner comparable to hydrazoic acid. The name is also used in the context of "azo chemistry," which involves compounds with the R-N=N-R' functional group.[\[9\]](#) This is a distinct area of chemistry and does not refer to a specific acid reagent for the types of transformations that hydrazoic acid is used for. The term may also be confused with other chemical names such as "azone," a transdermal penetration enhancer.

Conclusion

Based on the available scientific evidence, a direct comparison of "azonic acid" and hydrazoic acid in specific synthetic routes is not possible because "azonic acid" (H_3NO_3) is not an established synthetic reagent. Researchers and drug development professionals should be aware of this distinction. Hydrazoic acid remains a relevant, though hazardous, tool in the synthetic chemist's arsenal, with well-documented applications and protocols. The focus for synthetic applications requiring the functionalities provided by hydrazoic acid should remain on its established chemistry and safe handling procedures.

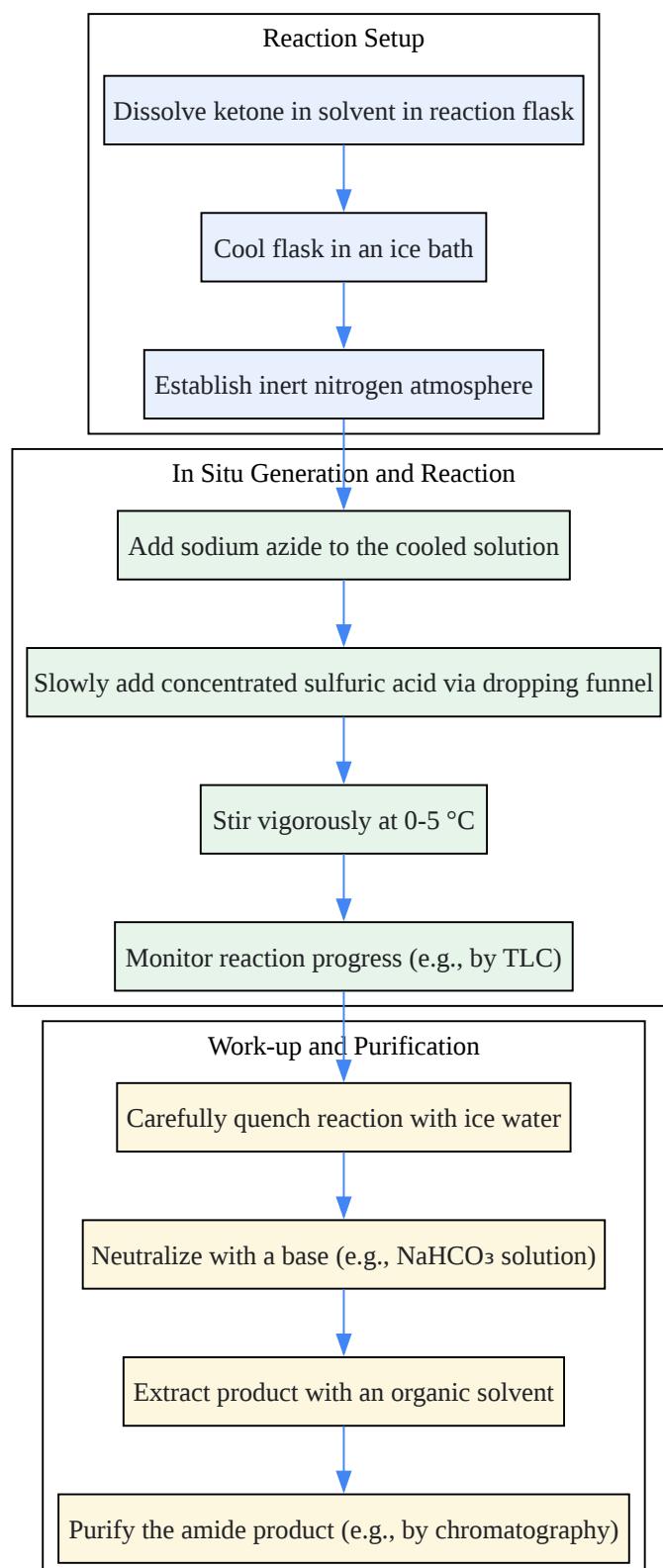
Physicochemical and Safety Data for Hydrazoic Acid

For clarity and to provide a useful resource, the following table summarizes the key properties and hazards of hydrazoic acid.

Property	Data
Chemical Formula	HN_3
Molar Mass	43.03 g/mol
Appearance	Colorless, volatile liquid[2][5][6]
Melting Point	-80 °C[5][9]
Boiling Point	37 °C[5][6][9]
Density	1.09 g/cm ³ [1][5]
pKa	4.72 - 4.75[5][8][9]
Solubility	Highly soluble in water, alcohol, and ether[6][8]
Key Hazards	Highly toxic, dangerously explosive, sensitive to shock and heat[2][5][7]
Primary Synthetic Use	Schmidt reaction, synthesis of tetrazoles, precursor to azide compounds[1][5][6]

Experimental Protocol: In Situ Generation of Hydrazoic Acid for a Schmidt Reaction (Illustrative)

Example)


Disclaimer: This protocol is for illustrative purposes only and should not be attempted without a thorough risk assessment and adherence to all institutional safety guidelines. Hydrazoic acid is extremely hazardous.

Objective: To generate a dilute solution of hydrazoic acid in situ for the conversion of a ketone to an amide via the Schmidt reaction.

Materials:

- Ketone (substrate)
- Sodium azide (NaN_3)
- Concentrated sulfuric acid (H_2SO_4)
- Suitable solvent (e.g., chloroform, benzene)
- Ice bath
- Reaction flask with a stirrer, dropping funnel, and nitrogen inlet/outlet

Workflow Diagram:

[Click to download full resolution via product page](#)

Figure 1. General workflow for an in situ Schmidt reaction.

Procedure:

- The ketone is dissolved in the chosen solvent in the reaction flask under a nitrogen atmosphere.
- The flask is cooled to 0-5 °C using an ice bath.
- Sodium azide is added to the stirred solution.
- Concentrated sulfuric acid is added dropwise via the dropping funnel, maintaining the internal temperature below 10 °C. The addition of acid protonates the azide to form hydrazoic acid in situ, which then reacts with the protonated ketone.
- The reaction is stirred at a low temperature until completion, as monitored by an appropriate technique (e.g., Thin Layer Chromatography).
- Upon completion, the reaction is carefully quenched by pouring it over crushed ice.
- The aqueous layer is cautiously neutralized with a suitable base (e.g., sodium bicarbonate solution) to destroy any unreacted hydrazoic acid.
- The product is extracted into an organic solvent, and the organic layers are combined, dried, and concentrated.
- The crude product is then purified using standard techniques such as column chromatography or recrystallization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Azonic acid | H₃NO₃ | CID 16020003 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Hydrazoic acid - Wikipedia [en.wikipedia.org]

- 3. assignmentpoint.com [assignmentpoint.com]
- 4. Hydrazoic acid - Sciencemadness Wiki [sciemadness.org]
- 5. orthonitric acid - Wiktionary, the free dictionary [en.wiktionary.org]
- 6. mdpi.com [mdpi.com]
- 7. onelook.com [onelook.com]
- 8. Orthonitrate - Wikipedia [en.wikipedia.org]
- 9. jchemrev.com [jchemrev.com]
- To cite this document: BenchChem. [Unveiling a Chemical Misnomer: The Case of Azonic Acid in Synthetic Chemistry]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b077193#azonic-acid-versus-hydrazoic-acid-in-specific-synthetic-routes>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com